molecular formula C9H17B B1444118 4-(Bromomethyl)-1,1-dimethylcyclohexane CAS No. 1432681-20-3

4-(Bromomethyl)-1,1-dimethylcyclohexane

Cat. No. B1444118
CAS RN: 1432681-20-3
M. Wt: 205.13 g/mol
InChI Key: ZUZBRSXFMYGTEU-UHFFFAOYSA-N
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Description

Compounds like “4-(Bromomethyl)-1,1-dimethylcyclohexane” belong to a class of organic compounds known as halogenated hydrocarbons. They contain a hydrocarbon backbone with one or more halogen atoms attached .


Synthesis Analysis

The synthesis of such compounds often involves halogenation reactions. For example, bromination of a methyl group can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Halogenated hydrocarbons like “4-(Bromomethyl)-1,1-dimethylcyclohexane” can undergo various chemical reactions. For instance, they can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be determined using various analytical techniques. These properties may include melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis of Block Copolymers

4-(Bromomethyl)-1,1-dimethylcyclohexane can be utilized in the synthesis of block copolymers through controlled radical polymerization techniques such as Reversible Addition-Fragmentation Chain Transfer (RAFT) and Free-Radical Polymerization (FRP). These copolymers have significant applications in creating materials with tailored properties for specific uses, such as in the medical field for drug delivery systems .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their structure and the specific context in which they are used. For example, some halogenated hydrocarbons are used as pharmaceuticals and their mechanism of action involves interacting with biological targets .

Safety and Hazards

Halogenated hydrocarbons can pose various safety hazards. They can be harmful if swallowed, inhaled, or come into contact with the skin. They may also be harmful to the environment .

properties

IUPAC Name

4-(bromomethyl)-1,1-dimethylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17Br/c1-9(2)5-3-8(7-10)4-6-9/h8H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZBRSXFMYGTEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(CC1)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-1,1-dimethylcyclohexane

CAS RN

1432681-20-3
Record name 4-(bromomethyl)-1,1-dimethylcyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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